2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Description
This compound features a hybrid heterocyclic architecture combining indole, thiophene, and dihydropyrazole moieties linked via a thioether and ketone group. The indole scaffold, substituted with a 3-methylbenzyl group at N1, is connected through a sulfur atom to a ketone-bearing dihydropyrazole ring. The pyrazole ring is further substituted with a p-tolyl group and a thiophen-2-yl unit.
Properties
IUPAC Name |
2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29N3OS2/c1-22-12-14-25(15-13-22)29-18-27(30-11-6-16-37-30)33-35(29)32(36)21-38-31-20-34(28-10-4-3-9-26(28)31)19-24-8-5-7-23(2)17-24/h3-17,20,29H,18-19,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAIQUKSCQKYSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC(=C5)C)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule that belongs to the class of indole derivatives. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a unique structure characterized by:
- Indole moiety : A bicyclic structure that contributes to the compound's biological properties.
- Thioether linkage : Enhances the reactivity and interaction with biological targets.
- Pyrazole derivative : Known for various pharmacological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways:
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in crucial biological processes, affecting metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, leading to alterations in cellular signaling pathways, which may influence cell growth and apoptosis.
- Gene Expression Alteration : The compound may affect the expression of genes related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Antimicrobial Properties
Research indicates that derivatives of indole compounds exhibit significant antimicrobial activity against various pathogens. For instance:
- A study reported that similar indole derivatives demonstrated considerable antimicrobial effects against bacteria and fungi, suggesting potential applications in treating infections .
Antioxidant Effects
Antioxidant properties have been observed in related compounds, which may help mitigate oxidative stress-related diseases. The presence of the indole structure is often linked to enhanced antioxidant activity.
Anticancer Potential
The anticancer activity of this compound has garnered attention in recent studies:
- In vitro tests have shown that compounds with similar structures can significantly suppress the growth of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
- The mechanism often involves inducing apoptosis and cell cycle arrest in cancer cells, which can be crucial for therapeutic development.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares key motifs with several synthesized derivatives:
- Thiophene-Pyrazole Hybrids: Compounds like (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (7b, ) feature dual pyrazole and thiophene units but lack the indole-thioether linkage. The presence of indole in the target compound may enhance π-π stacking interactions compared to phenyl groups in 7b .
- Indole-Pyrazole Derivatives : Compound 33 (), containing a pyridoindole and trifluoromethylpyrazole, highlights the role of indole derivatives in modulating electronic properties. The target compound’s dihydropyrazole ring, however, introduces conformational rigidity distinct from 33’s fully aromatic system .
- Tetrazole-Thioether Analogs : details tetrazole-thioether compounds (e.g., 6a-p), which share sulfur-based linkages but lack the fused heterocyclic complexity of the target molecule. These analogs emphasize the utility of thioether bonds in improving solubility or metabolic stability .
Physicochemical Properties
A comparative analysis of key parameters is summarized below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
